

4-methoxy-1H-pyrazole CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-methoxy-1H-pyrazole

Cat. No.: B1310762

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An In-depth Technical Guide to 4-methoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methoxy-1H-pyrazole**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic data, and potential biological significance.

Chemical Identity and Properties

4-methoxy-1H-pyrazole, a substituted pyrazole, is characterized by a methoxy group at the 4-position of the pyrazole ring. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	14884-01-6	[1] [2] [3]
IUPAC Name	4-methoxy-1H-pyrazole	[4]
Molecular Formula	C4H6N2O	[1] [3]
Molecular Weight	98.10 g/mol	[3]
Appearance	White to off-white solid	
Storage Temperature	2-8°C	

Synthesis of 4-methoxy-1H-pyrazole

The synthesis of **4-methoxy-1H-pyrazole** can be achieved through various synthetic routes. A common approach involves the methylation of a corresponding hydroxylated pyrazole precursor. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from general methylation procedures for hydroxylated azaheterocycles.

Materials:

- 4-hydroxy-1H-pyrazole
- Methyl iodide (CH₃I)
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

Procedure:

- Reaction Setup: A solution of 4-hydroxy-1H-pyrazole in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise with careful monitoring of gas evolution. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation of the hydroxyl group.
- Methylation: Methyl iodide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure **4-methoxy-1H-pyrazole**.



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Caption: Synthesis workflow for **4-methoxy-1H-pyrazole**.

Spectroscopic Data

The structural confirmation of **4-methoxy-1H-pyrazole** is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹ H NMR	¹³ C NMR	Mass Spectrometry
Chemical shifts (δ) are referenced to a standard solvent signal.	Chemical shifts (δ) are referenced to a standard solvent signal.	Data presented as mass-to-charge ratio (m/z).
Proton	Approx. δ (ppm)	Carbon
-OCH ₃	3.7 - 3.9	C-OCH ₃
Pyrazole-H	7.0 - 7.5	Pyrazole-C
NH	11.0 - 13.0 (broad)	

Note: The exact chemical shifts can vary depending on the solvent and concentration.

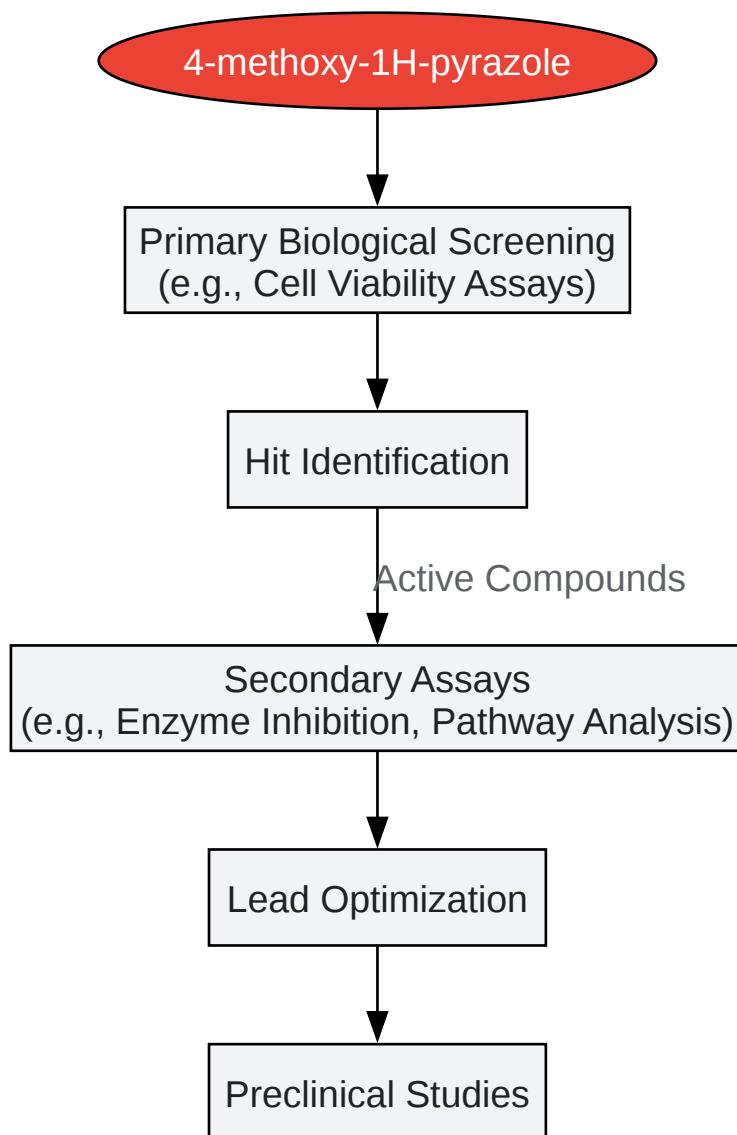
Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[\[5\]](#)

Potential Therapeutic Areas:

- Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[\[6\]](#)
- Anticancer: Certain pyrazole derivatives have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines.[\[7\]](#)
- Antimicrobial: The pyrazole nucleus is a key component in some antimicrobial agents.
- Kinase Inhibition: The pyrazole scaffold is found in several kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.

The introduction of a methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially enhancing its potency, selectivity, or metabolic stability.



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Caption: Conceptual workflow for biological screening.

This technical guide serves as a foundational resource for researchers working with **4-methoxy-1H-pyrazole**. The provided information on its synthesis, properties, and potential biological relevance is intended to facilitate further investigation and application in the field of drug development.

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- To cite this document: BenchChem. [4-methoxy-1H-pyrazole CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1310762#4-methoxy-1h-pyrazole-cas-number-and-iupac-nomenclature\]](https://www.benchchem.com/product/b1310762#4-methoxy-1h-pyrazole-cas-number-and-iupac-nomenclature)

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